4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine
Overview
Description
4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by the presence of a phenylsulfonyl group attached to the pyrrole ring, along with dimethyl and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine: Similar structure with an allyl group instead of a propyl group.
4,5-Dimethyl-3-(phenylsulfonyl)-2-thiophenamine: Contains a thiophene ring instead of a pyrrole ring.
Uniqueness
4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine is unique due to the presence of both dimethyl and propyl substituents on the pyrrole ring, along with the phenylsulfonyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-10-17-12(3)11(2)14(15(17)16)20(18,19)13-8-6-5-7-9-13/h5-9H,4,10,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWQALHJSCUIHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=C1N)S(=O)(=O)C2=CC=CC=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194798 | |
Record name | 4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924846-86-6 | |
Record name | 4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924846-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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